3-Fluoro-4-(methylsulfamoyl)benzoic acid

Vue d'ensemble

Description

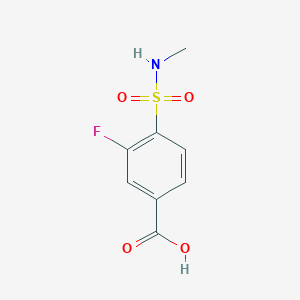

3-Fluoro-4-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol It is characterized by the presence of a fluorine atom at the third position and a methylsulfamoyl group at the fourth position on the benzoic acid ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylsulfamoyl)benzoic acid typically involves the introduction of the fluorine and methylsulfamoyl groups onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methylsulfamoyl group can be added through sulfonation reactions using reagents like methylamine and sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example, in a reaction with sodium hydride (NaH) in dimethylformamide (DMF), the fluorine can be displaced by nucleophiles like alcohols or amines. A related compound, 2-fluoro-5-(N-methylsulfamoyl)benzoic acid, achieved a 36% yield in a substitution reaction using NaH in DMF at 0°C, followed by room-temperature stirring .

Key Conditions :

-

Reagents : NaH, DMF

-

Temperature : 0°C → room temperature

Esterification and Amide Formation

The carboxylic acid group readily participates in esterification and amide coupling. In a protocol adapted from hydroxamic acid synthesis, the carboxylic acid reacts with hydroxylamine derivatives using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCi) in DMF .

Example Reaction :

Data Table :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | HOBt, EDCi, DMF, N-methylmorpholine | 83–95% |

| Amide Coupling | HOBt, EDCi, tetrahydrofuran (THF) | ~80% |

Reductive Amination

The methylsulfamoyl group facilitates reductive amination when reacting with aldehydes. For instance, 4-formylcinnamic acid underwent reductive amination with a fluorinated benzoic acid derivative in methanol, yielding a 95% product after sodium borohydride reduction .

Conditions :

-

Reagents : NaBH, MeOH

-

Temperature : Reflux → 0°C

Condensation Reactions

The compound participates in condensation with hydrazine derivatives. In a synthesis of phthalazinone scaffolds, a related fluorobenzoic acid reacted with hydrazine hydrate in tetrahydrofuran (THF), achieving an 83% yield under acidic conditions .

Mechanism :

Comparative Reactivity Table

Mechanistic Insights

-

Fluorine Substitution : The electron-withdrawing nature of the sulfamoyl group activates the aromatic ring for nucleophilic attack.

-

Esterification : Activation of the carboxylic acid via HOBt/EDCi enables efficient coupling with alcohols or amines .

-

Reduction : Sodium borohydride selectively reduces imine intermediates without affecting the sulfamoyl group .

Applications De Recherche Scientifique

Chemistry

3-Fluoro-4-(methylsulfamoyl)benzoic acid serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions

- Oxidation and Reduction

- Esterification

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to enzymes or receptors, while the methylsulfamoyl group modulates solubility and reactivity.

Medicine

The compound has shown promising therapeutic properties:

- Anti-inflammatory Activity: Studies indicate its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis.

- Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness in inhibiting bacterial growth.

- Neurodevelopmental Disorders: It has been identified as a selective inhibitor of the NKCC1 transporter, which is significant for neuronal function and could be beneficial in treating disorders such as autism and epilepsy.

Case Studies

1. Neurodevelopmental Disorders:

Research involving mouse models has shown that this compound effectively inhibits the NKCC1 transporter, leading to improved chloride ion homeostasis within neurons. This suggests potential applications in treating neurodevelopmental disorders.

2. Cancer Therapy:

Preliminary investigations have indicated that this compound can inhibit transcription factors associated with tumor growth, positioning it as a candidate for further development in oncology.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| NKCC1 Inhibition | Improved neuronal function | |

| Cancer Inhibition | Suppression of tumor growth factors |

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfamoyl group can modulate its solubility and reactivity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-4-(methylsulfonyl)benzoic acid

- 3-Fluoro-4-methoxybenzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-4-(methylsulfamoyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylsulfamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications compared to similar compounds .

Activité Biologique

3-Fluoro-4-(methylsulfamoyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

This compound features a fluorine atom and a methylsulfamoyl group, which enhance its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : It can participate in nucleophilic aromatic substitutions.

- Oxidation and Reduction : The methylsulfamoyl group allows for redox reactions.

- Esterification : The carboxylic acid group can form esters, useful in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes or receptors, while the methylsulfamoyl group modulates solubility and reactivity . This compound has been identified as a selective inhibitor of the NKCC1 transporter, which plays a crucial role in neuronal function and is implicated in various neurodevelopmental disorders .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit bacterial growth and reduce inflammation in cellular models . The compound's ability to inhibit key enzymes involved in inflammatory pathways suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Case Studies

- Neurodevelopmental Disorders : In studies involving mouse models, the compound demonstrated significant efficacy as an NKCC1 inhibitor, leading to improvements in chloride ion homeostasis within neurons. This suggests potential applications in treating disorders such as autism and epilepsy .

- Cancer Therapy : Preliminary investigations into the compound's role in cancer treatment have indicated its ability to inhibit transcription factors associated with tumor growth. This positions it as a candidate for further development in oncology .

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Substitution with nucleophiles | Sodium fluoride, DMSO |

| Oxidation | Formation of sulfonic acids or sulfoxides | KMnO4, CrO3 |

| Esterification | Formation of esters from carboxylic acid | Thionyl chloride, alcohols |

Propriétés

IUPAC Name |

3-fluoro-4-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYOPTGXLWIBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.